molecular formula C12H12FN3OS2 B2368626 4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide CAS No. 478063-48-8

4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide

Cat. No.: B2368626
CAS No.: 478063-48-8
M. Wt: 297.37
InChI Key: QEVWYGLRPWQUIH-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide is a synthetic organic compound that belongs to the class of benzenecarboxamides This compound is characterized by the presence of a fluorine atom, a thiadiazole ring, and a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the fluorine atom. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as 4-methyl-1,2,3-thiadiazole-5-thiol, with an appropriate electrophile.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.

    Coupling with Benzenecarboxamide: The final step involves coupling the thiadiazole derivative with a benzenecarboxamide precursor under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium fluoride, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may result in the formation of thiols or amines.

Scientific Research Applications

4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzamide: Similar structure but lacks the carboxamide group.

    4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxylate: Contains a carboxylate group instead of a carboxamide group.

Uniqueness

The uniqueness of 4-fluoro-N-{2-[

Properties

IUPAC Name

4-fluoro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS2/c1-8-12(19-16-15-8)18-7-6-14-11(17)9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWYGLRPWQUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SCCNC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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